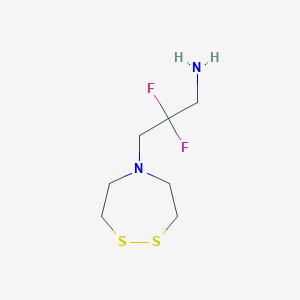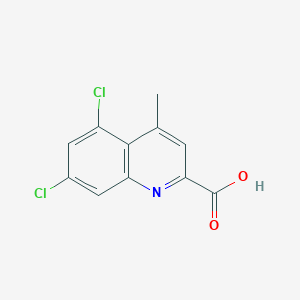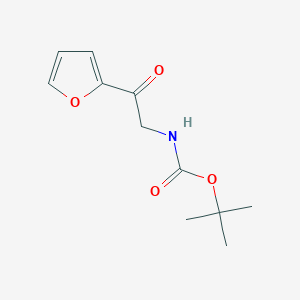
3-(1,2,5-Dithiazepan-5-yl)-2,2-difluoropropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2,5-Dithiazepan-5-yl)-2,2-difluoropropan-1-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dithiazepane ring, which is a seven-membered ring containing two sulfur atoms and one nitrogen atom, along with a difluoropropanamine moiety. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a subject of study in organic chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 3-(1,2,5-Dithiazepan-5-yl)-2,2-difluoropropan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the dithiazepane ring through cyclization reactions involving sulfur and nitrogen-containing reagents. The difluoropropanamine moiety can be introduced through nucleophilic substitution reactions using appropriate fluorinated precursors. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-(1,2,5-Dithiazepan-5-yl)-2,2-difluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiazepane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the dithiazepane ring.
Substitution: The difluoropropanamine moiety can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(1,2,5-Dithiazepan-5-yl)-2,2-difluoropropan-1-amine has several scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets.
Medicine: The compound is evaluated for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.
Industry: It is explored for its potential use in materials science, particularly in the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(1,2,5-Dithiazepan-5-yl)-2,2-difluoropropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The dithiazepane ring and difluoropropanamine moiety can form specific interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
3-(1,2,5-Dithiazepan-5-yl)-2,2-difluoropropan-1-amine can be compared with other similar compounds, such as:
4-([1,2,5]-dithiazepan-5-yl)phenyl-terminated tetraphenyladamantanes: These compounds also feature a dithiazepane ring but differ in their overall structure and functional groups.
4-(acetylsulfanylmethyl)phenyl-terminated tetraphenyladamantanes: These compounds have a similar sulfur-containing ring but differ in their terminal groups and overall reactivity
Eigenschaften
Molekularformel |
C7H14F2N2S2 |
|---|---|
Molekulargewicht |
228.3 g/mol |
IUPAC-Name |
3-(1,2,5-dithiazepan-5-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C7H14F2N2S2/c8-7(9,5-10)6-11-1-3-12-13-4-2-11/h1-6,10H2 |
InChI-Schlüssel |
SHUPIKFFAWMYHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSSCCN1CC(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13172960.png)




![1-[(Cyclopropylmethyl)amino]butan-2-one](/img/structure/B13172990.png)


![({[3-(Bromomethyl)hexyl]oxy}methyl)benzene](/img/structure/B13173001.png)
![6-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13173009.png)



